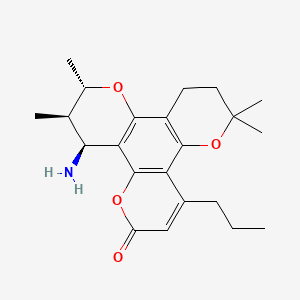

12-Amino-7,8-dihydrocalanolide B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 12-Amino-7,8-dihydrocalanolide B est un dérivé synthétique de calanolides naturels, qui sont des dipyranocoumarines tétracycliques substituées en position 4. Les calanolides sont connus pour leurs propriétés pharmacologiques significatives, notamment leurs activités anti-VIH, anticancéreuses, antimicrobiennes et antiparasitaires . Le composé this compound a suscité l'intérêt pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies infectieuses et du cancer.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 12-Amino-7,8-dihydrocalanolide B implique généralement la modification de calanolides naturelsCe processus nécessite souvent des catalyseurs spécifiques et des conditions de réaction pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du this compound implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela inclut l'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, afin de maximiser le rendement et de minimiser les coûts de production. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour garantir que le composé répond aux normes de qualité pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions

Le 12-Amino-7,8-dihydrocalanolide B subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent présenter des propriétés pharmacologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé, améliorant potentiellement son efficacité thérapeutique.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent l'hydrogène gazeux pour la réduction, les agents oxydants tels que le permanganate de potassium pour l'oxydation, et les nucléophiles tels que les amines pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent généralement des températures et des pressions contrôlées pour garantir des vitesses de réaction et des rendements optimaux .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, chacun présentant des propriétés pharmacologiques uniques. Ces dérivés sont souvent criblés pour leurs applications thérapeutiques potentielles, en particulier dans le traitement des maladies infectieuses et du cancer .

4. Applications de la recherche scientifique

Chimie : Le composé sert d'intermédiaire précieux dans la synthèse d'autres molécules pharmacologiquement actives.

Biologie : Il est utilisé dans des études biologiques pour comprendre son mécanisme d'action et ses effets sur les processus cellulaires.

Médecine : Le composé a montré des promesses dans le traitement des maladies infectieuses, en particulier le VIH, en raison de sa capacité à inhiber la transcriptase inverse.

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans le cas de son activité anti-VIH, le composé inhibe l'enzyme transcriptase inverse, empêchant la réplication du virus. Ses propriétés anticancéreuses sont attribuées à sa capacité à induire l'apoptose dans les cellules cancéreuses par l'activation de voies de signalisation spécifiques . De plus, l'activité antimicrobienne du composé est liée à sa capacité à perturber la membrane cellulaire des agents pathogènes .

Applications De Recherche Scientifique

Chemistry: The compound serves as a valuable intermediate in the synthesis of other pharmacologically active molecules.

Biology: It is used in biological studies to understand its mechanism of action and its effects on cellular processes.

Medicine: The compound has shown promise in the treatment of infectious diseases, particularly HIV, due to its ability to inhibit reverse transcriptase.

Mécanisme D'action

The mechanism of action of 12-Amino-7,8-dihydrocalanolide B involves its interaction with specific molecular targets and pathways. In the case of its anti-HIV activity, the compound inhibits the reverse transcriptase enzyme, preventing the replication of the virus. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . Additionally, the compound’s antimicrobial activity is linked to its ability to disrupt the cell membrane of pathogens .

Comparaison Avec Des Composés Similaires

Composés similaires

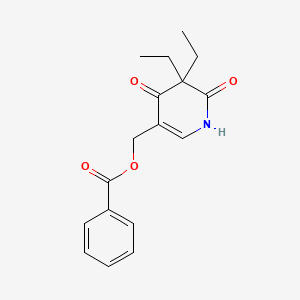

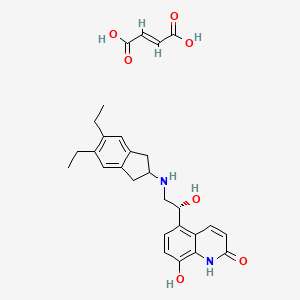

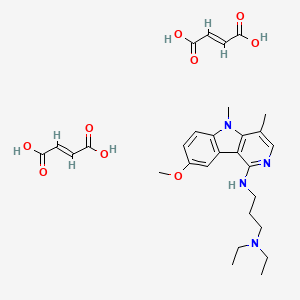

Des composés similaires au 12-Amino-7,8-dihydrocalanolide B comprennent :

Calanolide A : Un autre calanolide naturel présentant une activité anti-VIH significative.

Calanolide B : Le composé parent à partir duquel le this compound est dérivé.

7,8-Dihydrocalanolide B : Un dérivé hydrogéné du calanolide B présentant des propriétés pharmacologiques améliorées.

Unicité

Ce qui distingue le this compound de ces composés similaires, c'est son groupe amino unique en position 12, qui améliore ses propriétés pharmacologiques. Cette modification permet une plus grande polyvalence dans les réactions chimiques et le potentiel de développer de nouveaux dérivés présentant une efficacité thérapeutique améliorée .

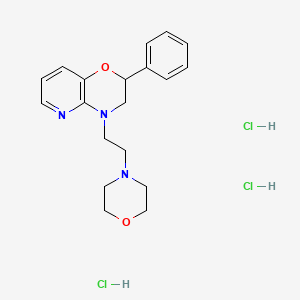

Propriétés

Numéro CAS |

183791-92-6 |

|---|---|

Formule moléculaire |

C22H29NO4 |

Poids moléculaire |

371.5 g/mol |

Nom IUPAC |

(16S,17R,18S)-18-amino-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13)-tetraen-4-one |

InChI |

InChI=1S/C22H29NO4/c1-6-7-13-10-15(24)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(23)11(2)12(3)25-19/h10-12,18H,6-9,23H2,1-5H3/t11-,12-,18-/m0/s1 |

Clé InChI |

TXGOMXPLDAJWBS-PZROIBLQSA-N |

SMILES isomérique |

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)N |

SMILES canonique |

CCCC1=CC(=O)OC2=C1C3=C(CCC(O3)(C)C)C4=C2C(C(C(O4)C)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)

![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)